20-Glucoginsenoside RF

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

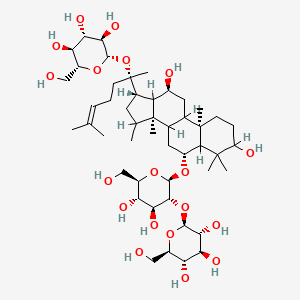

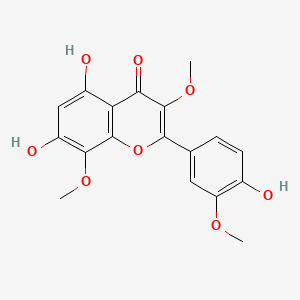

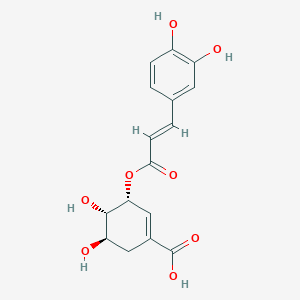

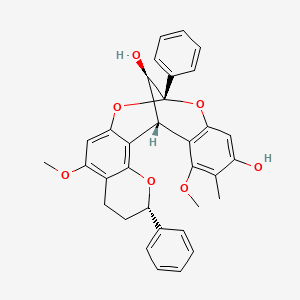

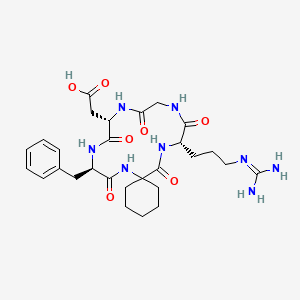

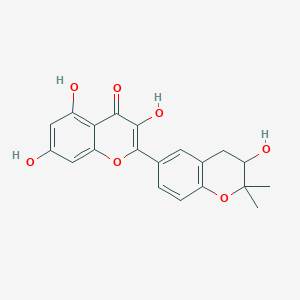

20-Glucoginsenoside RF, also known as compound 4, is a bisdesmosidic saponin that can be obtained from the roots of Panax ginseng . It is a natural compound which can also be isolated from Panax notoginseng .

Molecular Structure Analysis

The molecular formula of 20-Glucoginsenoside RF is C48H82O19 . Its molecular weight is 963.2 g/mol . The specific molecular structure is not provided in the search results.Physical And Chemical Properties Analysis

20-Glucoginsenoside RF is a powder . Its physical and chemical properties such as solubility, melting point, boiling point, etc., are not provided in the search results.Scientific Research Applications

Chemical Structure and Synthesis

Chemical Structure Identification : 20-Glucoginsenoside RF, found in Ginseng (Panax ginseng), has a defined chemical structure. It is identified as 20S-protopanaxatriol-6-[O-β-D-glucopyranosyl (1→2)-β-D-glucopyranoside]-20-O-β-D-glucopyranoside (Sanada & Shoji, 1978).

Synthesis Research : Research has been conducted on the synthesis of compounds related to 20-Glucoginsenoside RF, such as Pseudoginsenoside HQ, highlighting the medicinal value and biological activity of these compounds (Yang et al., 2017).

Biological and Medicinal Applications

Antitumor Activity : Studies on polysaccharides related to 20-Glucoginsenoside RF, such as Ramaria flaccida polysaccharides, demonstrate significant antitumor activity, highlighting the potential of these compounds in cancer research (Dong et al., 2020).

Immunomodulatory Properties : Ginseng saponins, including compounds related to 20-Glucoginsenoside RF, have shown immunomodulatory effects, suggesting their use in enhancing immune responses (Kim et al., 2001).

Chemical Analysis and Identification : Advanced techniques like high-performance liquid chromatography and mass spectrometry are employed to analyze the composition of ginsenosides, including 20-Glucoginsenoside RF, in Panax ginseng roots (Kochkin et al., 2018).

Mechanism of Action

Ginsenosides, including 20-Glucoginsenoside RF, have been found to have anti-inflammatory and immunomodulatory effects on Inflammatory Bowel Disease (IBD). They work by regulating the balance of immune cells, inhibiting the expression of cytokines, and activating various receptors and signaling pathways .

Future Directions

properties

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(6R,10R,12S,14R,17S)-3,12-dihydroxy-4,4,10,14,15-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-1,2,3,5,6,7,8,9,11,12,13,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82O19/c1-20(2)10-9-12-47(7,67-43-39(61)36(58)33(55)28(18-50)64-43)24-14-21(3)48(8)23-16-26(41-45(4,5)30(53)11-13-46(41,6)22(23)15-25(52)31(24)48)62-44-40(37(59)34(56)29(19-51)65-44)66-42-38(60)35(57)32(54)27(17-49)63-42/h10,21-44,49-61H,9,11-19H2,1-8H3/t21?,22?,23?,24-,25-,26+,27+,28+,29+,30?,31?,32+,33+,34+,35-,36-,37-,38+,39+,40+,41?,42-,43-,44+,46+,47-,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVHFYBWKXJPMMM-MGBLTDNXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C1(C3CC(C4C(C(CCC4(C3CC2O)C)O)(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C(C)(CCC=C(C)C)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1C[C@@H](C2[C@]1(C3C[C@H](C4[C@@](C3C[C@@H]2O)(CCC(C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)[C@](C)(CCC=C(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

963.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

20-Glucoginsenoside RF | |

CAS RN |

68406-27-9 |

Source

|

| Record name | 20-Glucoginsenoside RF | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068406279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,5,8-Trimethyl-8,9-dihydro-7H-benzo[e][1]benzofuran-6-one](/img/structure/B1649313.png)

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-[[4-[(2S,4R)-1-acetyl-4-(4-chloroanilino)-2-methyl-3,4-dihydro-2H-quinolin-6-yl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B1649325.png)